molecular formula C10H9Cl2FO B14051235 1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one

Cat. No.: B14051235
M. Wt: 235.08 g/mol
InChI Key: ZIPVEVKKKMOWLY-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, fluorine, and a propanone group

Preparation Methods

The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(chloromethyl)-6-fluorobenzyl chloride with acetone in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential use in drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other substituted phenylpropanones. These compounds share similar structural features but differ in their substituents and chemical properties. For example:

    Phenylacetone: Also known as phenyl-2-propanone, it has a similar core structure but lacks the chlorine and fluorine substituents. This difference in substituents results in distinct chemical reactivity and applications.

    1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one: This compound has a methoxy group instead of a fluorine atom, leading to different chemical and biological properties.

Properties

Molecular Formula

C10H9Cl2FO

Molecular Weight

235.08 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-6-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)9-7(5-11)3-2-4-8(9)13/h2-4,10H,5H2,1H3

InChI Key

ZIPVEVKKKMOWLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1F)CCl)Cl

Origin of Product

United States

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